molecular formula C7H5F2N3O B2624234 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol CAS No. 932162-74-8

7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol

Cat. No.: B2624234
CAS No.: 932162-74-8
M. Wt: 185.134
InChI Key: BIVSFLOGGTUYFO-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential biological activities. The incorporation of the difluoromethyl group into the pyrazolo[1,5-a]pyrimidine scaffold enhances its metabolic stability, lipophilicity, and binding affinity to biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired product . The regioselectivity of the reaction can be influenced by the choice of solvent; for instance, using trifluoroacetic acid predominantly forms 5-difluoromethyl derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the cyclocondensation reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-Difluoromethylpyrazolo[1,5-a]pyrimidin-5-ol
  • 7-Difluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
  • 5-Cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Uniqueness

7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the difluoromethyl group at the 7-position enhances its metabolic stability and binding affinity compared to other similar compounds .

Properties

IUPAC Name

7-(difluoromethyl)-4H-pyrazolo[1,5-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3O/c8-7(9)4-3-6(13)11-5-1-2-10-12(4)5/h1-3,7H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVSFLOGGTUYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2NC(=O)C=C(N2N=C1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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